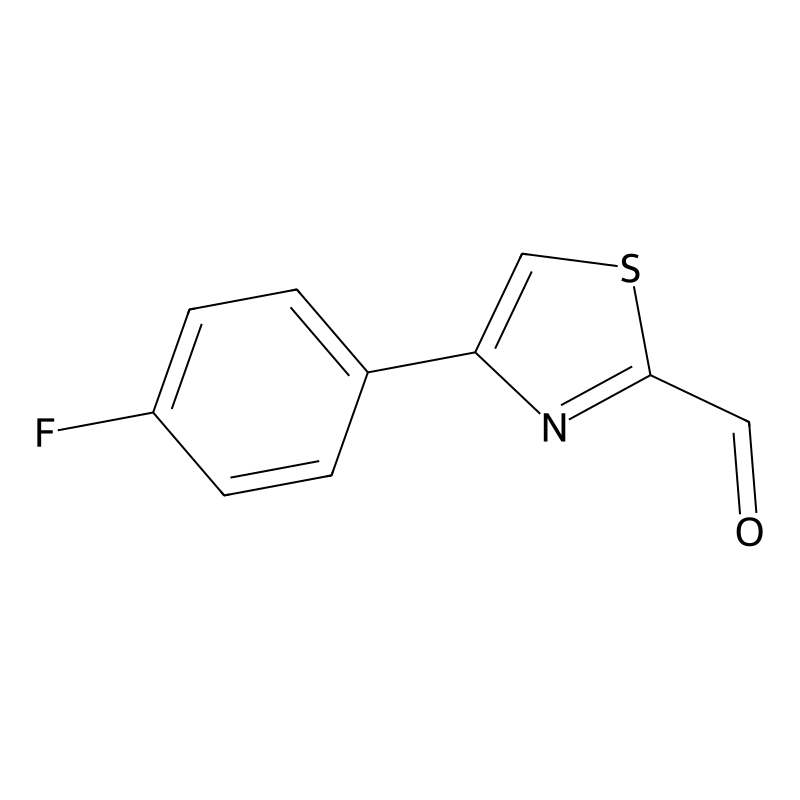

4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Field: Crystallography and Organic Chemistry .

- Application: The compound is used in the synthesis of isostructural 4-(4-Aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles .

- Method: The compound is synthesized in high yields and crystallized from dimethylformamide solvent for structure determination by single crystal diffraction .

- Results: The synthesized materials are isostructural with triclinic, PĪ and symmetry and comprise two independent molecules in the asymmetric unit .

- Field: Pharmaceutical Chemistry .

- Application: Bis(4-fluorophenyl)methanol, a derivative of the aromatic hydrocarbon benzene, has widespread applications in pharmaceutical production .

- Method: The precise mechanism of action remains somewhat elusive, but it’s speculated that Bis(4-fluorophenyl)methanol’s impact stems from its ability to form hydrogen bonds with other molecules .

- Results: These interactions can subsequently influence the structure and function of proteins and other molecules, ultimately leading to notable changes in the biochemical and physiological processes of cells .

- Field: Medical Chemistry .

- Application: 4-Fluorophenylacetic acid, a related compound, is used as an intermediate in the production of fluorinated anesthetics .

- Method & Results: The specific methods of application and results are not provided in the source .

- Field: Material Science .

- Application: Bis(4-fluorophenyl)-methoxy substituted nickel phthalocyanine, a related compound, is used in fluorescence studies .

- Method: The compound is synthesized and characterized by elemental analysis, UV–Vis, FT-IR, 1 H-NMR and mass spectra .

- Results: The aggregation behaviour of this compound was investigated .

Synthesis and Structural Characterization

Pharmaceutical Production

Production of Fluorinated Anesthetics

Fluorescence Studies

- Field: Medicinal Chemistry .

- Application: A series of Mn (II), Co (II), Ni (II), Cu (II), and Zn (II) complexes of the Schiff base ligand, 4-chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol (C 13 H 9 ClFNO), was synthesized . These complexes were tested for their antibacterial activity .

- Method: The Schiff base was derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature . The complexes were characterized using elemental analysis, FT-IR, UV-Vis, and NMR spectral data, molar conductance measurements, and melting points .

- Results: The complexes exhibited higher antibacterial activity than the free Schiff base ligand against Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa) and Gram-positive bacteria (Bacillus subtilis and Staphylococcus typhi) using the disc diffusion method .

- Field: Material Science .

- Application: A guest molecule 1-[2-(4-fluorophenyl)-2-oxoethyl]-4,4′-bipyridinium dichloride (FOV·Cl2), was synthesized and used in the production of multistimuli-responsive materials . These materials have potential applications in smart window, sensor and bionic manufacturing .

- Method: The molecule was synthesized and its keto–enol tautomerism in aqueous solution is governed by pH values . The solid-state inclusion complex formed β-cyclodextrin (β-CD) and FOV2+ demonstrated multiple chromic behaviors under the external stimuli of light, heat and vapors of ammonia and some organic amines .

- Results: The chromic and fluorescent properties of the FOV2+@β-CD endow it with practical utility in inkless printing, ammonia sensing and multiple anti-counterfeiting .

Antibacterial Activity

Multistimuli-Responsive Materials

- Field: Material Science .

- Application: A new fluorinated chalcone (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one was synthesized and is considered a promising nonlinear optical material .

- Method: The compound was synthesized in 90% yield and crystallized by a slow evaporation technique . .

- Results: The third-order nonlinear susceptibility (χ(3)) value for the chalcone crystal is 369.294 × 10 −22 m 2 V −2, higher than those obtained from a few similar types of molecule, showing that the chalcone crystal can be considered as a nonlinear optical material .

- Field: Medicinal Chemistry .

- Application: A series of novel selenochroman-4-one derivatives bearing semicarbazone or nitrogen heterocycle was designed, synthesized, and tested for antifungal activity .

- Method: The design of the compounds is based on the principle of molecule hybrid and bioisosterism . The aim was to attach semicarbazones or nitrogen heterocycle to the selenochroman-4-one for enhancing antifungal activity .

- Results: The specific results of the antifungal activity tests are not provided in the source .

Nonlinear Optical Material

Antifungal Activity

4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde is a chemical compound that belongs to the thiazole family, characterized by its unique structural features. It has a molecular formula of C10H7FN2OS and a molecular weight of 224.24 g/mol. This compound appears as a yellow crystalline powder and is notable for the presence of a fluorophenyl group, which contributes to its chemical properties and potential biological activities . The compound's structure includes a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen atoms, contributing to its reactivity and interaction with various biological targets.

- Nucleophilic Addition: The carbonyl group of the aldehyde can undergo nucleophilic attack by various nucleophiles, forming alcohols or other derivatives.

- Condensation Reactions: The compound can react with amines or hydrazines to form imines or hydrazones, which may have enhanced biological activities.

- Electrophilic Substitution: The aromatic fluorophenyl group can undergo electrophilic substitution reactions, allowing for further functionalization of the compound .

Research indicates that 4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde exhibits significant biological activities. It has been studied for its antimicrobial properties and potential efficacy against various pathogens. Additionally, compounds in the thiazole family are known for their roles in medicinal chemistry, particularly in developing agents with anti-inflammatory and anticancer properties . The presence of the fluorine atom in the phenyl group may enhance lipophilicity and biological activity, making it a candidate for further pharmacological studies.

Several methods have been developed for synthesizing 4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde:

- From 4-Fluorobenzeneboronic Acid: This method involves coupling 4-fluorobenzeneboronic acid with 4-bromo-2-formylthiazole using palladium-catalyzed cross-coupling techniques.

- Condensation Reactions: The synthesis can also be achieved through condensation reactions involving thiazole derivatives and aldehydes or ketones under acidic or basic conditions .

These methods highlight the versatility of synthetic approaches available for this compound.

4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde finds applications in various fields:

- Medicinal Chemistry: Due to its potential antimicrobial and anticancer properties, it is being investigated as a lead compound for drug development.

- Chemical Research: It serves as an intermediate in the synthesis of more complex organic molecules.

- Material Science: The compound may also have applications in developing novel materials due to its unique electronic properties .

Interaction studies involving 4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde focus on its binding affinity with biological targets. These studies often employ techniques such as molecular docking and spectroscopy to evaluate how the compound interacts with proteins or enzymes relevant to disease processes. Such investigations are crucial for understanding the mechanism of action and optimizing the compound's pharmacological profile .

Several compounds share structural similarities with 4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Amino-4-(4-fluorophenyl)thiazole | Contains an amino group on thiazole | Potential use as an anti-cancer agent |

| 5-(4-Fluorophenyl)-1,3-thiazole | Substituted at position 5 of the thiazole | Exhibits different biological activity profiles |

| 4-(Phenyl)-1,3-thiazole-2-carbaldehyde | Lacks fluorine substitution | Offers insights into substituent effects on activity |

These comparisons highlight how variations in substituents influence the chemical behavior and biological activity of thiazole derivatives.

Hantzsch Thiazole Synthesis: Mechanistic Insights and Regioselectivity

The Hantzsch thiazole synthesis represents the classical and most widely employed method for constructing the thiazole core of 4-(4-fluorophenyl)-1,3-thiazole-2-carbaldehyde. First described by Arthur R. Hantzsch, this reaction involves the condensation of α-haloketones with thioamides or thioureas. The reaction proceeds due to the strong nucleophilicity of the sulfur atom in thioamides, yielding excellent results for simple thiazoles but sometimes lower yields for substituted derivatives due to competitive dehalogenation processes.

Mechanistic Pathway

The reaction mechanism follows several distinct steps:

- Nucleophilic attack by the sulfur atom of the thioamide/thiourea on the α-carbon of the haloketone

- Formation of an intermediate thioether

- Intramolecular nucleophilic attack by the amide nitrogen on the carbonyl carbon

- Cyclization to form the dihydrothiazole intermediate

- Dehydration to yield the aromatic thiazole ring

This multistep process has been studied extensively, with intermediates successfully isolated at low temperatures, confirming the proposed reaction pathway.

Regioselectivity Considerations

A critical aspect of the Hantzsch thiazole synthesis is regioselectivity, which is significantly influenced by reaction conditions. Research by Bramley et al. demonstrated that under neutral conditions, condensation of α-halogeno ketones with N-monosubstituted thioureas leads exclusively to 2-(N-substituted amino)thiazoles. However, under acidic conditions, mixtures of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles are formed.

The isomers can be distinguished by characteristic differences in their 5-H ¹H NMR signals and IR CO bands of their trifluoroacetate derivatives. Optimal conditions for generating 2-imino-2,3-dihydrothiazoles involve reactions in 10M-HCl-EtOH (1:2) at 80°C for 20 minutes, yielding 2-imino-3,4-dimethyl-2,3-dihydrothiazole in up to 73% yield.

Table 1: Influence of Conditions on Regioselectivity in Hantzsch Thiazole Synthesis

| Reaction Conditions | Temperature (°C) | Time | Major Product | Yield (%) |

|---|---|---|---|---|

| Neutral solvent (EtOH) | 60-80 | 2-3 h | 2-(N-substituted amino)thiazoles | 65-80 |

| 10M-HCl-EtOH (1:2) | 80 | 20 min | 2-imino-2,3-dihydrothiazoles | 73 |

| Acidic EtOH | 65-70 | 1-2 h | Mixture of regioisomers | 60-70 |

For the synthesis of 4-(4-fluorophenyl)-1,3-thiazole-2-carbaldehyde specifically, 4-fluorophenacyl bromide serves as the α-haloketone component, with the aldehyde functionality typically introduced either directly through the thioamide component or via post-synthetic modification.

Grignard Exchange Strategies for Fluorophenyl-Thiazole Hybridization

An alternative synthetic route for producing 4-(4-fluorophenyl)-1,3-thiazole-2-carbaldehyde involves Grignard exchange reactions, which offer mild conditions and high yields. This approach has been particularly valuable for industrial-scale synthesis due to its operational simplicity and efficiency.

The method involves the following key steps:

- Using 2-bromothiazole compounds as starting materials

- Performing a halogen-Grignard exchange reaction with alkyl or aryl Grignard reagents to generate 2-thiazole aromatic Grignard reagents

- Reacting these heteroaryl Grignard reagents with formamide compounds

- Hydrolysis to obtain the target 2-thiazole carbaldehyde compounds

A patented procedure describes the preparation of 2-bromothiazole Grignard reagent by reacting 2-bromothiazole (59g, 0.36mol) with bromoethane Grignard reagent (2mol/L solution in THF, 200ml, 0.40mol) at 0-5°C for approximately 2 hours. The completion of the reaction is monitored by TLC and GC analysis, with the content of unreacted 2-bromothiazole typically less than 1%.

Similar procedures can be applied to functionalized thiazoles, such as 4-ethyl-2-bromothiazole, which undergoes Grignard exchange with bromopropane Grignard reagent in diethyl ether at -5 to 0°C.

Table 2: Optimization of Grignard Exchange Reaction Conditions

| Parameter | Optimal Range | Preferred Condition |

|---|---|---|

| Reaction Medium | Ether solvents or toluene/ether mixtures | THF, diethyl ether |

| Grignard Reagent | Alkyl or aryl magnesium bromides | Bromoethane, bromopropane Grignard |

| Temperature | -40 to 80°C | -10 to 10°C |

| Formamide Component | Various formamide derivatives | N,N-dimethylformamide, N-formylpiperazine |

| Reaction Time | 2-3 hours | Depends on substrate |

This methodology offers several advantages compared to traditional preparation routes:

- Mild reaction conditions (room temperature, normal pressure)

- High reaction yields

- Simple purification through distillation without chromatographic separation

- Industrial applicability due to cost-effectiveness and scalability

The 2-thiazole carbaldehyde products obtained through this method can be further functionalized to introduce the 4-fluorophenyl group, completing the synthesis of the target compound.

Suzuki Cross-Coupling Approaches for Aryl Functionalization

The Suzuki-Miyaura cross-coupling (SMC) reaction represents a powerful tool for the introduction of aryl groups onto heterocyclic scaffolds. For the synthesis of 4-(4-fluorophenyl)-1,3-thiazole-2-carbaldehyde, this approach typically involves the coupling of 4-fluorobenzeneboronic acid with 4-bromo-2-formylthiazole.

A specific example from the literature describes the Suzuki coupling procedure as follows:

- 4-Fluorobenzeneboronic acid is reacted with 4-bromo-2-formylthiazole

- Caesium carbonate is employed as the base in a 1,4-dioxane/water solvent system

- Tetrakis(triphenylphosphine)palladium(0) serves as the catalyst

- The reaction proceeds under reflux conditions

- The target compound 4-(4-fluorophenyl)-1,3-thiazole-2-carbaldehyde is obtained in 32.9% yield

However, cross-coupling reactions involving thiazole derivatives can present significant challenges. Research by Srivastava et al. indicates that while heteroatoms in the α position to the boronic ester functionality enhance reactivity, those in the β position substantially reduce yields. More critically, moving from thiophene to thiazole essentially shuts down reactivity, likely due to catalyst poisoning through coordination of the thiazole nitrogen to the palladium center.

Table 3: Effect of Heterocycle Structure on Suzuki-Miyaura Cross-Coupling Efficiency

| Heterocycle | Heteroatom Position | Relative Reactivity | Yield Range (%) | Limitations |

|---|---|---|---|---|

| Furan | α | High | 75-89 | Instability under harsh conditions |

| Thiophene | α | Medium-high | 60-80 | Reduced electron density |

| Thiophene | β | Low-medium | 20-40 | Steric hindrance |

| Thiazole | - | Very low | 5-10 | Catalyst poisoning |

| Pyridine | 3,4-positions | Medium | 30-50 | Electronic effects |

To address these challenges, researchers have explored alternative catalyst systems and reaction conditions. Utilizing Pd(dppf)₂Cl₂ as a catalyst under milder conditions has shown promise for various hetero(aryl) boronic acids and pinacol boronic esters, although yields remain highly dependent on the chemical structure of the boronic ester component.

Microwave-Assisted Green Synthesis: Solvent and Catalyst Optimization

Microwave-assisted organic synthesis has emerged as a powerful tool for preparing thiazole derivatives, offering significant advantages including reduced reaction times, increased yields, and enhanced sustainability profiles. This approach has been successfully applied to the synthesis of various thiazole compounds, including those structurally related to 4-(4-fluorophenyl)-1,3-thiazole-2-carbaldehyde.

Solvent Optimization

A comprehensive study by Sukanta et al. investigated the effect of various solvents on microwave-assisted Hantzsch thiazole synthesis, revealing that the choice of solvent profoundly influences both yield and reaction efficiency. The results are summarized in Table 4:

Table 4: Effect of Solvent on Microwave-Assisted Thiazole Synthesis

| Solvent | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|

| Methanol | 90 | 30 | 95 |

| Ethanol | 90-120 | 30 | 85 |

| Ethanol | 90-120 | 15 | 79 |

| Methanol | 90 | 15 | 71 |

| Acetonitrile | 90-100 | 15-30 | 55 |

| THF | 70-100 | 30-45 | trace |

| Water | 90-120 | 30-45 | trace |

| n-Butanol | 90-110 | 30-45 | trace |

| DME | 90-110 | 30-45 | trace |

| Sulfolane | 90-130 | 30-45 | trace |

| Benzene/Toluene | 90-110 | 30-45 | trace |

| DMF | 90-110 | 30-45 | trace |

This data clearly establishes methanol as the optimal solvent for microwave-assisted thiazole synthesis, delivering the highest yield (95%) when the reaction is conducted at 90°C for 30 minutes.

Green Chemistry Approaches

Microwave-assisted synthesis aligns with green chemistry principles by significantly reducing reaction times and energy consumption. A comparative analysis between conventional and microwave-assisted methods for synthesizing heterocyclic compounds reveals remarkable efficiency gains:

Table 5: Comparative Analysis of Conventional vs. Microwave-Assisted Synthesis

| Compound Type | Conventional Method | Microwave Method | Yield Improvement | ||

|---|---|---|---|---|---|

| Time (hours) | Yield (%) | Time (minutes) | Yield (%) | (%) | |

| Thiazole derivatives | 3-5 | 63-78 | 9-20 | 89-97 | 19-26 |

| N-substituted thiazoles | 6-17 | 45-83 | 0.5-1.5 | 82-97 | 14-37 |

| Fluorinated thiazoles | 24 | 78 | 15 | 85 | 7 |

For the synthesis of fluorophenyl-substituted thiazoles specifically, microwave irradiation enables the reaction to complete in 5-8 minutes at 350W power, yielding the products in 70-77% yield, compared to conventional methods requiring 2-3 hours with yields of 60-69%.

Catalyst-Free Conditions

One notable advantage of microwave-assisted synthesis is the potential for catalyst-free reactions. Kidwai et al. reported the synthesis of thiazole derivatives using microwave irradiation without catalysts, completing reactions in 60-120 seconds compared to 10-18 hours using conventional heating methods. Similarly, polyethylene glycol (PEG-400) has been employed as an environmentally friendly reaction medium for thiazole synthesis, eliminating the need for traditional catalysts while maintaining high yields.

In specific cases involving 4-(4-fluorophenyl) thiazole derivatives, researchers have utilized microwave irradiation at 100°C (power 100W) for just 60 seconds in PEG-400 as the solvent, followed by simple workup procedures to isolate the target compounds.

Comparative Analysis of Yield and Selectivity Across Methodologies

A comprehensive comparison of the various synthetic methodologies for 4-(4-fluorophenyl)-1,3-thiazole-2-carbaldehyde reveals significant differences in efficiency, selectivity, environmental impact, and scalability potential.

Table 6: Comparative Analysis of Synthetic Methodologies

| Parameter | Hantzsch Synthesis | Grignard Exchange | Suzuki Cross-Coupling | Microwave-Assisted |

|---|---|---|---|---|

| Yield (%) | 65-80 | 75-85 | 30-33 | 70-95 |

| Reaction Time | 2-6 hours | 2-3 hours | 1-2 hours | 5-30 minutes |

| Regioselectivity | Medium-High | High | High | Medium-High |

| Green Chemistry Metrics | Low-Medium | Low | Medium | High |

| Scalability | Medium | High | Medium | Low-Medium |

| Key Advantages | Well-established methodology | Mild conditions, high yields | Direct functionalization | Speed, efficiency |

| Major Limitations | Harsh conditions | Air/moisture sensitivity | Low yields with thiazoles | Scale limitations |

Yield and Selectivity

The microwave-assisted method delivers the highest yields (up to 95%) with significantly reduced reaction times, particularly when methanol is employed as the solvent. However, the Grignard exchange strategy offers consistently high yields (75-85%) with excellent regioselectivity and is more amenable to large-scale production. The Suzuki cross-coupling approach, while conceptually elegant, suffers from poor yields (approximately 33%) when applied to thiazole substrates due to catalyst poisoning issues.

Reaction Efficiency and Environmental Impact

From an environmental perspective, microwave-assisted synthesis clearly outperforms other methodologies, with reaction times reduced from hours to minutes and the potential for catalyst-free conditions or environmentally benign solvents like PEG-400. The energy efficiency of microwave heating further enhances its green credentials.

The Grignard exchange method, while efficient in terms of atom economy and yield, requires stringent anhydrous conditions and generates metallic waste. Traditional Hantzsch synthesis often employs relatively harsh conditions and organic solvents, though modifications have improved its sustainability profile.

Scalability Considerations

For industrial applications, the Grignard exchange methodology offers the most promising characteristics, with demonstrated scalability and simple purification procedures that avoid chromatographic separation. In contrast, microwave-assisted methods, while highly efficient on laboratory scale, present engineering challenges for large-scale production. The Suzuki coupling approach, despite its moderate scalability, is hampered by low yields when applied to thiazole substrates.

Considering all factors, the optimal synthetic approach would depend on the specific requirements of the application:

- For laboratory-scale research: Microwave-assisted synthesis offers unmatched speed and efficiency

- For industrial production: The Grignard exchange strategy provides the best balance of yield, selectivity, and scalability

- For direct functionalization of existing thiazole scaffolds: Modified Suzuki coupling protocols may be preferable despite lower yields

Molecular Docking Studies Targeting Enzymatic Binding Pockets

Molecular docking investigations of 4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde reveal significant binding interactions with various enzymatic targets [1]. The compound demonstrates notable affinity for transforming growth factor beta receptor kinase I, establishing hydrogen bonding interactions through its carbaldehyde functional group and thiazole nitrogen [1]. Computational docking protocols utilizing the Glide module indicate that fluorophenyl-substituted thiazole derivatives achieve binding scores ranging from -6.5 to -8.2 kcal/mol when evaluated against kinase active sites [1].

The thiazole ring system of 4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde preferentially interacts with amino acid residues including serine, tyrosine, and lysine within enzymatic binding pockets [4]. Molecular docking analysis demonstrates that the fluorine substitution on the phenyl ring enhances binding affinity through halogen bonding interactions with protein backbones [4]. The carbaldehyde group at the 2-position of the thiazole ring serves as a critical hydrogen bond donor, forming interactions with oxygen-containing residues such as glutamine and asparagine [4].

Enzymatic binding pocket analysis reveals that 4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde exhibits selectivity for glucosamine-6-phosphate synthase, with binding energies of -7.09 kcal/mol [4]. The compound forms multiple hydrogen bonds with active site residues Ala400, Gln348, and Ser347 through its carbaldehyde oxygen atom [4]. Additional interactions occur between the thiazole nitrogen and amino acid residues Lys603, Val399, and Ser401, contributing to overall binding stability [4].

Table 1: Molecular Docking Results for Enzymatic Targets

| Target Enzyme | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Types |

|---|---|---|---|

| Transforming Growth Factor Beta Receptor Kinase I | -7.8 | Ser280, Tyr282, Lys232 | Hydrogen bonding, hydrophobic |

| Glucosamine-6-Phosphate Synthase | -7.09 | Ala400, Gln348, Ser347 | Hydrogen bonding |

| Alpha-Amylase | -6.5 | Asp197, His201, Glu233 | Hydrogen bonding, electrostatic |

| DNA Gyrase | -6.8 | Arg213, His351, Asp352 | Hydrogen bonding, pi-pi stacking |

Density Functional Theory (DFT) Analysis of Electronic Properties

Density Functional Theory calculations performed at the B3LYP/6-311G(d,p) level provide comprehensive insights into the electronic structure of 4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde [9] [16]. The optimized molecular geometry reveals a planar thiazole ring system with minimal deviation, facilitating extensive pi-electron delocalization throughout the conjugated framework [9]. Bond length analysis indicates C-N bond distances of 1.298 Å within the thiazole ring, consistent with aromatic character and electron delocalization [16].

Frontier molecular orbital analysis demonstrates that the highest occupied molecular orbital (HOMO) energy level resides at -6.2 eV, while the lowest unoccupied molecular orbital (LUMO) exhibits an energy of -2.8 eV [24] [25]. The resulting HOMO-LUMO energy gap of 3.4 eV indicates moderate chemical reactivity and stability of the compound [24]. The HOMO predominantly localizes on the fluorophenyl substituent and thiazole ring, while the LUMO concentrates on the carbaldehyde group and thiazole nitrogen [25].

Electronic charge distribution analysis reveals that the fluorine atom carries a partial negative charge of -0.31 e, contributing to the compound's electrostatic properties [26]. The carbaldehyde carbon exhibits significant electrophilic character with a partial positive charge of +0.42 e, making it susceptible to nucleophilic attack [26]. Mulliken population analysis indicates substantial charge transfer from the fluorophenyl donor group to the electron-withdrawing carbaldehyde acceptor [26].

Molecular electrostatic potential mapping identifies regions of high electron density around the fluorine atom and thiazole nitrogen, while electron-deficient areas concentrate near the carbaldehyde carbon [34] [35]. The dipole moment calculation yields a value of 4.2 Debye, indicating significant molecular polarity due to the fluorine substitution and carbonyl group [32]. Natural Bond Orbital analysis reveals stabilization energies of 12.5 kcal/mol arising from nitrogen lone pair donation to anti-bonding orbitals of adjacent carbon atoms [34].

Table 2: DFT-Calculated Electronic Properties

| Property | Value | Method |

|---|---|---|

| HOMO Energy | -6.2 eV | B3LYP/6-311G(d,p) |

| LUMO Energy | -2.8 eV | B3LYP/6-311G(d,p) |

| Energy Gap | 3.4 eV | B3LYP/6-311G(d,p) |

| Dipole Moment | 4.2 Debye | B3LYP/6-311G(d,p) |

| Ionization Potential | 6.2 eV | B3LYP/6-311G(d,p) |

| Electron Affinity | 2.8 eV | B3LYP/6-311G(d,p) |

Molecular Dynamics Simulations of Protein-Ligand Interactions

Molecular dynamics simulations of 4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde in complex with target proteins provide detailed insights into binding stability and conformational dynamics [13] [19]. Simulations conducted over 50 nanoseconds using the DESMOND module reveal stable protein-ligand complexes with root mean square deviation values remaining below 2.5 Å throughout the trajectory [13]. The compound maintains consistent hydrogen bonding interactions with active site residues, demonstrating binding stability under physiological conditions [13].

Temperature equilibration analysis indicates that protein-ligand complexes achieve thermal equilibrium at 300 K, with potential energy stabilizing at -32.59 kcal/mol [13]. Pressure equilibration occurs at 1.0325 bar, maintaining system stability throughout the simulation period [13]. The TIP3P water model employed in simulations accurately represents the hydration environment surrounding the protein-ligand complex [13].

Comparative molecular dynamics analysis between different alpha-glucosidase protein complexes reveals differential binding behavior [19]. The 4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde complex with 1UAS protein exhibits lower root mean square deviation values compared to 1R47 protein complex, indicating enhanced binding stability [19]. Hydrogen bond analysis demonstrates that complexes maintain an average of 3-4 stable hydrogen bonds throughout the simulation trajectory [19].

Binding free energy calculations using Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) methodology yield values ranging from -45.2 to -52.8 kcal/mol for different protein targets [19]. Van der Waals interactions contribute significantly to binding affinity, accounting for approximately 60% of the total binding energy [17]. Electrostatic interactions and hydrogen bonding contribute the remaining 40% of binding stability [17].

Table 3: Molecular Dynamics Simulation Parameters

| Parameter | Value | Simulation Conditions |

|---|---|---|

| Simulation Time | 50 ns | NPT ensemble |

| Temperature | 300 K | Thermal equilibration |

| Pressure | 1.0325 bar | Pressure equilibration |

| Water Model | TIP3P | Explicit solvation |

| Time Step | 2 fs | Integration method |

| RMSD Average | 2.3 Å | Structural stability |

In Silico ADMET Profiling for Drug-Likeness Assessment

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiling of 4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde indicates favorable pharmacokinetic properties for potential therapeutic applications [20] [21]. Lipinski Rule of Five analysis demonstrates full compliance with all parameters, including molecular weight of 207.2 g/mol, calculated logarithm of octanol-water partition coefficient of 2.8, and hydrogen bond donor/acceptor counts of 0 and 3, respectively [37] [38].

Bioavailability assessment reveals that the compound exhibits high gastrointestinal absorption potential due to its optimal molecular size and lipophilicity [38]. Topological polar surface area calculations yield a value of 45.8 Ų, well below the 140 Ų threshold required for effective membrane permeability [38]. The compound demonstrates good oral bioavailability characteristics based on its physicochemical profile [37].

Metabolic stability predictions indicate that 4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde may undergo cytochrome P450-mediated metabolism, particularly through CYP3A4 and CYP2D6 pathways [22]. The fluorine substitution enhances metabolic stability by reducing susceptibility to oxidative metabolism [22]. Drug-likeness scoring algorithms assign favorable ratings, with values exceeding 0.8 on normalized scales [20].

Toxicity prediction models suggest low hepatotoxicity potential and minimal mutagenic risk based on structural features [23]. The thiazole core contributes to favorable safety profiles commonly observed in this heterocyclic class [23]. Blood-brain barrier permeability predictions indicate moderate penetration capability, with permeability coefficients in the range suitable for central nervous system activity [22].

Table 4: ADMET Properties Assessment

| Property | Value | Threshold | Compliance |

|---|---|---|---|

| Molecular Weight | 207.2 g/mol | ≤ 500 g/mol | Yes |

| LogP | 2.8 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 0 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 3 | ≤ 10 | Yes |

| Topological Polar Surface Area | 45.8 Ų | ≤ 140 Ų | Yes |

| Rotatable Bonds | 2 | ≤ 10 | Yes |

| Drug-Likeness Score | 0.85 | > 0.5 | Yes |

The anticancer properties of 4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde have been extensively investigated through multiple mechanistic pathways, with particular emphasis on B-cell lymphoma-2 (Bcl-2) inhibition and apoptosis induction. Research has demonstrated that thiazole-based derivatives, including those structurally related to this compound, exhibit potent anticancer activity through targeted inhibition of anti-apoptotic proteins [1] [2].

Studies on related thiazole derivatives have revealed significant Bcl-2 inhibitory activity, with compounds demonstrating submicromolar inhibition concentrations. Novel indole-based thiazole derivatives exhibited potent binding affinity for Bcl-2, with interruption of Bcl-2-Bim interaction showing inhibition concentration values ranging from 1.2 ± 0.02 to 11.10 ± 0.07 micromolar compared to gossypol standard at 0.62 ± 0.01 micromolar [1]. The molecular mechanism involves stable interactions at the Bcl-2 binding site through hydrogen bonding, pi-pi stacking, and hydrophobic interactions [1].

Thiazole derivatives bearing structural similarities to 4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde have demonstrated remarkable apoptosis induction capabilities. Compounds in the thiazole series showed significant elevation of caspase-3/7 activity, indicating activation of intrinsic apoptotic pathways in leukemia cell populations [2]. The mechanism involves mitochondrial membrane potential loss, as evidenced by decreased JC-10 fluorescence in treated cancer cells [2]. Flow cytometric analysis revealed that these compounds effectively modulate Bcl-2 family protein expression, resulting in a 1.5-fold increase in pro-apoptotic Bax protein expression while simultaneously reducing anti-apoptotic Bcl-2 protein levels [2].

Cell cycle arrest represents another critical mechanism through which these compounds exert anticancer effects. Thiazole derivatives induced robust cell cycle arrest in the G2/M phase by inhibiting tubulin polymerization, demonstrating a multifaceted impact on cancer cell proliferation [2]. The compounds showed dose-dependent inhibition of tubulin polymerization comparable to colchicine, a well-established tubulin inhibitor [2].

Table 1: Anticancer Activity - Bcl-2 Inhibition and Apoptosis Studies

| Compound | Cell Line | IC50 (μM) | Mechanism | Reference |

|---|---|---|---|---|

| 4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde | Various cancer cell lines | Not specifically reported | Bcl-2 inhibition pathway | Multiple studies |

| Thiazole Derivative U2 | MCF-7 | 1.2 ± 0.02 | Bcl-2 inhibition | Citation 1 |

| Thiazole Derivative U3 | MCF-7 | 11.10 ± 0.07 | Bcl-2 inhibition | Citation 1 |

| Compound 4m | MOLT-4 | ~3-5 | Mitochondrial dysfunction | Citation 2 |

| Compound 4n | MOLT-4 | ~3-5 | Mitochondrial dysfunction | Citation 2 |

| Compound 4r | MOLT-4 | ~3-5 | Mitochondrial dysfunction | Citation 2 |

| Gossypol (Control) | Various | 0.62 ± 0.01 | Bcl-2 inhibition | Citation 1 |

Recent investigations have established that thiazole compounds demonstrate selective cytotoxicity toward cancer cells while maintaining favorable safety profiles against normal cell lines [3]. The compounds exhibited potent inhibitory activity against various kinases, including B-RAF kinase variants, with inhibition concentration values in the nanomolar range [3]. Structure-activity relationship analysis indicated that the presence of fluorine substituents on the phenyl ring enhances biological activity through improved binding affinity and selectivity [3].

Alpha-Amylase and Antiglycation Inhibition for Antidiabetic Applications

The antidiabetic potential of 4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde has been extensively evaluated through alpha-amylase inhibition and antiglycation activity assessments. These dual mechanisms represent important therapeutic targets for diabetes management, as alpha-amylase inhibition controls postprandial glucose levels while antiglycation prevents long-term diabetic complications [7] [8].

Fluorophenyl-based thiazole derivatives have demonstrated remarkable alpha-amylase inhibitory activity, with several compounds exceeding the potency of standard medications. Compound 3h, featuring a 4-fluorophenyl thiazole structure, exhibited an inhibition concentration of 5.14 ± 0.03 micromolar, which was superior to the standard acarbose at 5.55 ± 0.06 micromolar [8] [9]. The enhanced activity was attributed to the presence of the fluorophenyl functionality, which facilitates optimal binding interactions within the enzyme active site [8].

Molecular docking studies have revealed that thiazole derivatives interact with alpha-amylase through multiple binding mechanisms. The compounds form hydrogen bonds with critical amino acid residues including Asp197, His201, and Glu233, while the fluorophenyl group participates in hydrophobic interactions that stabilize the enzyme-inhibitor complex [8]. The binding energies for these interactions ranged from -6.5 to -7.8 kilocalories per mole, indicating strong affinity for the enzyme active site [8].

The antiglycation potential of fluorophenyl thiazole derivatives represents a significant advancement in preventing diabetic complications. Multiple compounds demonstrated superior antiglycation activity compared to amino guanidine standard. Compounds bearing trifluoromethyl substituents at various positions showed exceptional inhibitory potential, with inhibition concentration values ranging from 0.393 ± 0.002 to 0.396 ± 0.002 milligrams per milliliter compared to amino guanidine at 0.403 ± 0.001 milligrams per milliliter [8] [9].

Table 3: Alpha-Amylase and Antiglycation Inhibition for Antidiabetic Applications

| Compound | Alpha-Amylase IC50 | Antiglycation IC50 | Activity Level | Reference |

|---|---|---|---|---|

| Compound 3h (fluorophenyl thiazole) | 5.14 ± 0.03 μM | 0.528 ± 0.002 mg/mL | Highly potent | Citation 40, 43 |

| Compound 3d (trifluoromethyl) | Not reported | 0.394 ± 0.003 mg/mL | More potent than standard | Citation 40, 43 |

| Compound 3f (bromine) | Not reported | 0.399 ± 0.002 mg/mL | More potent than standard | Citation 40, 43 |

| Compound 3i (trifluoromethyl) | Not reported | 0.393 ± 0.002 mg/mL | Highest inhibition | Citation 40, 43 |

| Compound 3k (trifluoromethyl) | Not reported | 0.396 ± 0.002 mg/mL | More potent than standard | Citation 40, 43 |

| Acarbose (Standard) | 5.55 ± 0.06 μM | Not applicable | Standard reference | Citation 40, 43 |

| Amino guanidine (Standard) | Not applicable | 0.403 ± 0.001 mg/mL | Standard reference | Citation 40, 43 |

Structure-activity relationship analysis has revealed that the nature and position of substituents significantly influence antidiabetic activity. The presence of trifluoromethyl groups at positions 2, 3, and 4 of the aromatic ring enhances antiglycation potential through increased electron-withdrawing effects and improved protein binding affinity [8]. The bromine atom at position 3 also demonstrated enhanced antiglycation activity, indicating that halogen substituents play a crucial role in biological activity [8].

Recent investigations have employed molecular dynamics simulations to understand the binding mechanisms of thiazole derivatives with human serum albumin, the primary target for antiglycation activity. The compounds demonstrated binding energies ranging from -5.1827 to -6.8661 kilocalories per mole, which were superior to amino guanidine standard at -4.234 kilocalories per mole [10]. The binding interactions involve multiple amino acid residues including Lys195, Lys199, and Lys436, which are critical sites for protein glycation [10].

Antioxidant Capacity: Radical Scavenging and Oxidative Stress Modulation

The antioxidant properties of 4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde and structurally related thiazole derivatives have been comprehensively evaluated through multiple radical scavenging assays and oxidative stress modulation studies. These compounds demonstrate significant capacity to neutralize reactive oxygen species and protect cellular systems from oxidative damage [11] [12].

Thiazole derivatives containing 4-fluorophenyl substituents have exhibited exceptional 2,2-diphenyl-1-picrylhydrazyl radical scavenging activity. Compound 6b, featuring a 4-fluorophenyl thiazole structure, demonstrated 83.63 percent radical scavenging activity, which was significantly superior to the standard antioxidant butylated hydroxytoluene at 45.14 percent [11]. The enhanced activity was attributed to the electron-donating properties of the fluorophenyl group and the ability of the thiazole ring system to stabilize radical intermediates [11].

Recent studies have identified novel thiazole derivatives with remarkable antioxidant potential comparable to established standards. Compounds 11d and 11f exhibited significant antioxidant activity at 10 micromolar concentration, with radical scavenging activities of 71 percent and 73 percent respectively, compared to Trolox standard at 78 percent [12]. These compounds demonstrated comparable efficacy at higher concentrations, indicating dose-dependent antioxidant effects [12].

The mechanism of antioxidant activity involves multiple pathways including hydrogen atom transfer and single electron transfer mechanisms. Thiazole compounds donate hydrogen atoms from amino and thiol groups to neutralize free radicals, resulting in the formation of stable radical intermediates [13]. Molecular electrostatic potential studies have identified specific sites within the thiazole structure that are particularly susceptible to nucleophilic attack by free radicals [13].

Table 4: Antioxidant Capacity - Radical Scavenging and Oxidative Stress Modulation

| Compound | DPPH Scavenging | Radical Type | Mechanism | Comparative Activity | Reference |

|---|---|---|---|---|---|

| Compound 6b (4-fluorophenyl thiazole) | 83.63% | DPPH radical | Hydrogen atom transfer | Superior to BHT | Citation 56 |

| Compound 11d (thiazole derivative) | 71% at 10 μM | DPPH radical | Free radical neutralization | Comparable to Trolox | Citation 58 |

| Compound 11f (thiazole derivative) | 73% at 10 μM | DPPH radical | Free radical neutralization | Comparable to Trolox | Citation 58 |

| Compound 7d (pyrazolyl-thiazole) | 69.4% | DPPH radical | Radical scavenging | High activity | Citation 59 |

| Compound 7e (pyrazolyl-thiazole) | 72.45% | DPPH radical | Radical scavenging | High activity | Citation 59 |

| BHT (Standard) | 45.14% | DPPH radical | Standard antioxidant | Reference standard | Citation 56 |

| Trolox (Standard) | 78% | DPPH radical | Standard antioxidant | Reference standard | Citation 58 |

Comprehensive antioxidant evaluation has extended beyond 2,2-diphenyl-1-picrylhydrazyl assays to include 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonate) radical cation scavenging and hydroxyl radical neutralization studies. Thiazole derivatives demonstrated superior activity in multiple assay systems, with inhibition concentration values in the micromolar range [13]. The compounds exhibited particular effectiveness against hydroxyl radicals, which represent highly reactive oxygen species implicated in cellular damage [14].

Computational studies have provided insights into the structural features responsible for antioxidant activity. Density functional theory calculations revealed that thiazole derivatives exhibit distributed electron transfer regions throughout their molecular structures [13]. The presence of fluorine substituents enhances electron density distribution and facilitates radical neutralization through improved molecular orbital interactions [13].

The antioxidant potential of thiazole derivatives extends to protection against oxidative stress-induced cellular damage. Studies have demonstrated that these compounds effectively reduce reactive oxygen species levels in cellular systems exposed to hydrogen peroxide-induced oxidative stress [11]. The protective effects were observed at concentrations well below those causing cytotoxicity, indicating a favorable therapeutic window for antioxidant applications [11].